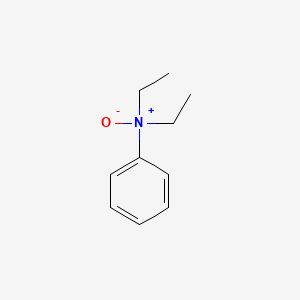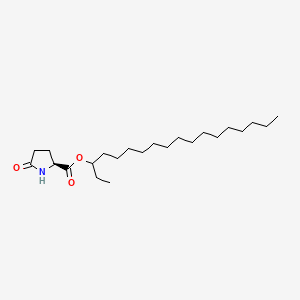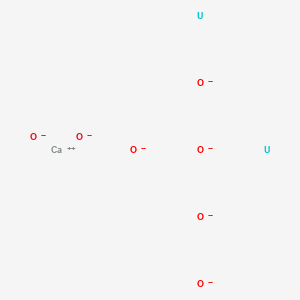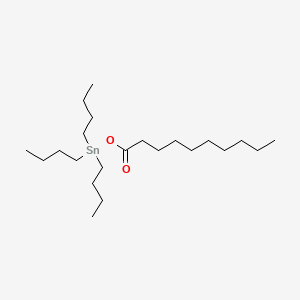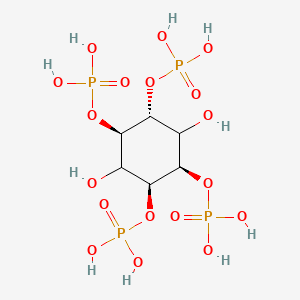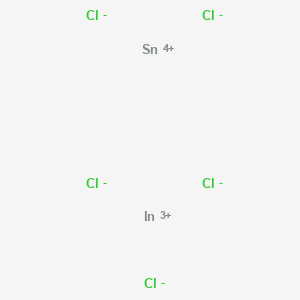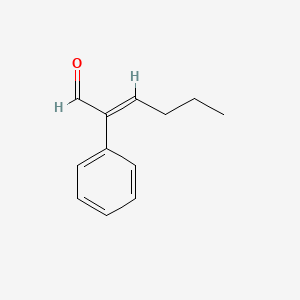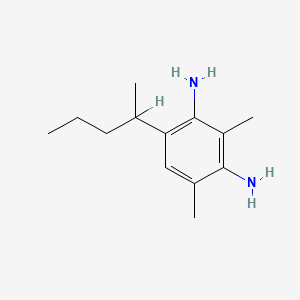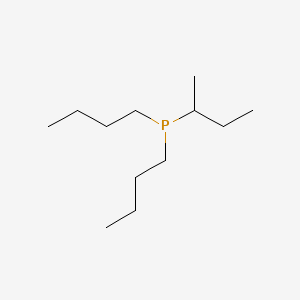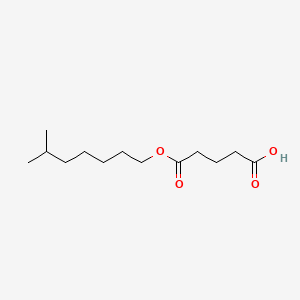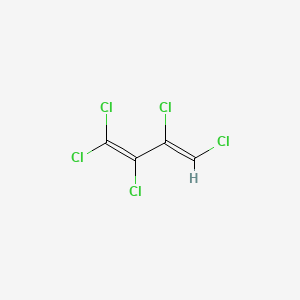
1,1,2,3,4-Pentachlorobuta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,3,4-Pentachlorobuta-1,3-diene is a chlorinated hydrocarbon with the molecular formula C₄HCl₅. It is a colorless liquid with a high degree of chlorination, making it a unique compound in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,3,4-Pentachlorobuta-1,3-diene can be synthesized through the chlorination of butadiene. The reaction typically involves the addition of chlorine gas (Cl₂) to 1,3-butadiene under controlled conditions, such as low temperature and the presence of a catalyst like ferric chloride (FeCl₃).
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where butadiene is continuously fed with chlorine gas. The reaction is monitored to ensure the desired degree of chlorination, and the product is purified through distillation to remove any unreacted starting materials and byproducts.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,3,4-Pentachlorobuta-1,3-diene undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the compound.
Substitution: Halogenation reactions with additional chlorine or bromine can further substitute hydrogen atoms.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or alkanes.
Substitution: Further halogenation can lead to higher chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,3,4-Pentachlorobuta-1,3-diene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Wirkmechanismus
The mechanism by which 1,1,2,3,4-pentachlorobuta-1,3-diene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound may act as an electron donor, interacting with oxidizing agents to form new products. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,1,3,4,4-Pentachloro-1,3-butadiene
(3Z)-1,1,2,3,4-Pentachlorobuta-1,3-diene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
21484-04-8 |
|---|---|
Molekularformel |
C4HCl5 |
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
(3Z)-1,1,2,3,4-pentachlorobuta-1,3-diene |
InChI |
InChI=1S/C4HCl5/c5-1-2(6)3(7)4(8)9/h1H/b2-1- |
InChI-Schlüssel |
LMCCPYJNBKRUNQ-UPHRSURJSA-N |
Isomerische SMILES |
C(=C(/C(=C(Cl)Cl)Cl)\Cl)\Cl |
Kanonische SMILES |
C(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


